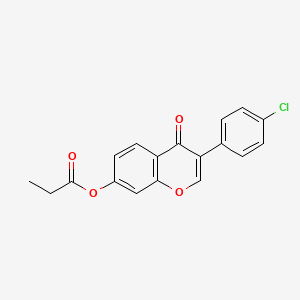

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate

描述

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate is a synthetic chromene derivative characterized by a 4-chlorophenyl substituent at position 3 of the chromen-4-one core and a propanoate ester at position 7 (Figure 1). Chromen-4-one scaffolds are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise molecular confirmation .

属性

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-2-17(20)23-13-7-8-14-16(9-13)22-10-15(18(14)21)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZBMRQFQCSEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:

Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted chromen-4-one derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the propanoate ester group can influence its solubility and bioavailability.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to two analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Note: Molecular weight calculated based on formula; exact data for the target compound is inferred from analogs.

- Target vs. 2-Methylpropanoate Analog : The branched isobutyrate ester increases molecular weight by ~14 g/mol and introduces steric hindrance, likely reducing solubility in polar solvents. The methyl group enhances lipophilicity (predicted logP: ~3.5 vs. ~3.0 for the target compound), which may improve blood-brain barrier penetration but hinder aqueous solubility.

- Target vs. Ethoxyethyl Propanoate Analog : The ethoxyethyl group adds an ether oxygen, increasing polarity and molecular weight (Δ +116 g/mol). This modification likely improves solubility in polar aprotic solvents (e.g., DMSO) but may reduce metabolic stability due to esterase susceptibility.

生物活性

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate is a synthetic compound belonging to the chromen-4-one class, characterized by a 4-chlorophenyl group and a propanoate ester. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 300.73 g/mol

- CAS Number : 618390-50-4

The compound features a chromenone core with a chlorinated phenyl substituent, which may enhance its biological activity through various mechanisms.

The biological activity of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can act on specific receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.

Research Findings

Recent studies have explored the biological effects of this compound:

- Anticancer Activity : Research indicates that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate have shown significant inhibition rates against breast cancer cell lines (MCF-7) .

- Anti-inflammatory Effects : Studies have suggested that chromenone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses .

- Antioxidant Properties : The compound has demonstrated free radical-scavenging activities, which may contribute to its protective effects against oxidative stress .

Case Studies

Several case studies highlight the efficacy of chromenone derivatives in biological applications:

Comparative Analysis

To further understand the biological activity of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate, it is beneficial to compare it with other similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-y]oxy}propanoate | Substituted with 2-chlorophenyl group | Varying anticancer activity due to substitution position |

| Methyl 2-{[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-y]oxy}propanoate | Contains methyl ester instead of ethyl | Enhanced solubility but reduced enzyme inhibition |

These comparisons illustrate how variations in substituents influence the chemical behavior and biological activity of compounds within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。